molecular formula C18H21NO4 B1593678 10-Hydroxy-codeine CAS No. 1777-89-5

10-Hydroxy-codeine

Cat. No. B1593678
CAS RN: 1777-89-5
M. Wt: 315.4 g/mol
InChI Key: ZDGQZOCAKDGPRA-UHFFFAOYSA-N
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Description

10-Hydroxycodeine is a compound with the molecular formula C18H21NO4 . It is also known by its IUPAC name, (5α,6α)-3-Methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6,10-diol . It is related to codeine and hydrocodone, which are semi-synthetic opioids used to treat pain and as a cough suppressant .


Synthesis Analysis

The biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA), which is structurally similar to 10-Hydroxycodeine, has been studied. The process involves a two-step whole-cell catalysis method. In the first step, the conversion rate of the intermediate product trans-2-decenoic acid could reach 93.1% by combining transporter overexpression and permeation technology strategies . In the second step, NAD(P)H was regenerated by overexpressing a glucose dehydrogenase with the P450 enzyme in Escherichia coli, improving the catalytic performance of the trans-2-decenoic acid terminal hydroxylation .


Molecular Structure Analysis

The molecular structure of 10-Hydroxycodeine consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 315.364 Da and the monoisotopic mass is 315.147064 Da .

Scientific Research Applications

Transformation Pathway in Wastewater Treatment

10-Hydroxy-codeine, as a transformation product of codeine, has been identified in studies exploring the biotransformation of codeine in biological wastewater treatments. The research by Wick, Wagner, and Ternes (2011) demonstrates that codeine, when exposed to activated sludge, undergoes various chemical transformations leading to the formation of 10-hydroxy-codeine among other products. This process is indicative of the complex pathways opiates undergo in wastewater systems, suggesting broader implications for environmental science and technology (Wick, Wagner, & Ternes, 2011).

Pharmacogenetic Implications

The pharmacogenetic implications of codeine and its metabolites like 10-hydroxy-codeine are notable. Cascorbi (2018) discusses the polymorphic enzyme CYP2D6, responsible for the bioactivation of codeine into morphine and potentially 10-hydroxy-codeine. Understanding the genetic factors influencing this process is crucial for personalized medicine, especially considering the varied analgesic responses and potential side effects in patients (Cascorbi, 2018).

Analytical Chemistry and Drug Testing

10-Hydroxy-codeine also plays a role in the field of analytical chemistry and drug testing. For example, Vojta et al. (2015) developed a method for separating and determining impurities in pharmaceutical products containing codeine. This method enables the identification of 10-hydroxy-codeine, among other impurities, thus ensuring the purity and safety of pharmaceutical preparations (Vojta, Hanzlik, Jedlička, & Coufal, 2015).

Environmental Stability and Oxidation Studies

Research on the stability and oxidation products of codeine, including 10-hydroxy-codeine, provides insights into the environmental impact and degradation pathways of these substances. Ahmed (2013) investigated the compounds resulting from storing codeine solutions under various conditions, identifying 10-hydroxy-codeine as a significant oxidation product. This study offers valuable data for pharmaceutical industries and environmental scientists concerning the stability and safe handling of opiates (Ahmed, 2013).

Safety And Hazards

10-Hydroxycodeine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, it is advised to rinse the mouth with water, not induce vomiting, and seek immediate medical attention .

Future Directions

The control of sales of codeine-containing medicines is being strengthened in many regions, which may impact the availability and use of 10-Hydroxycodeine . Research into the biosynthesis of related compounds may also lead to new methods for the production of 10-Hydroxycodeine .

properties

IUPAC Name

9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGQZOCAKDGPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903715
Record name NoName_4446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy-codeine

CAS RN

1777-89-5
Record name 10-HYDROXY-CODEINE
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Record name 1777-89-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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